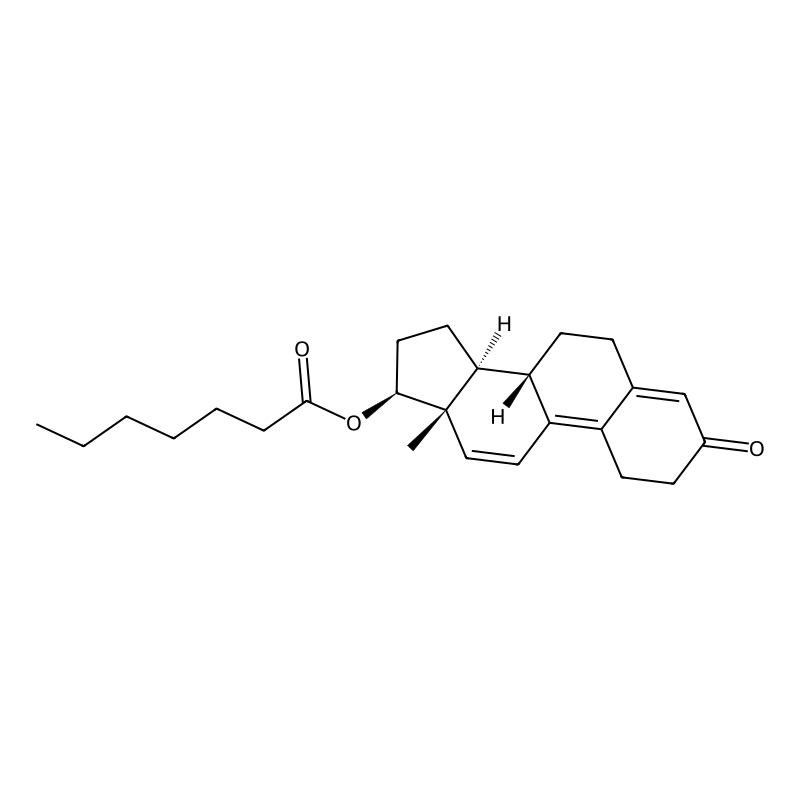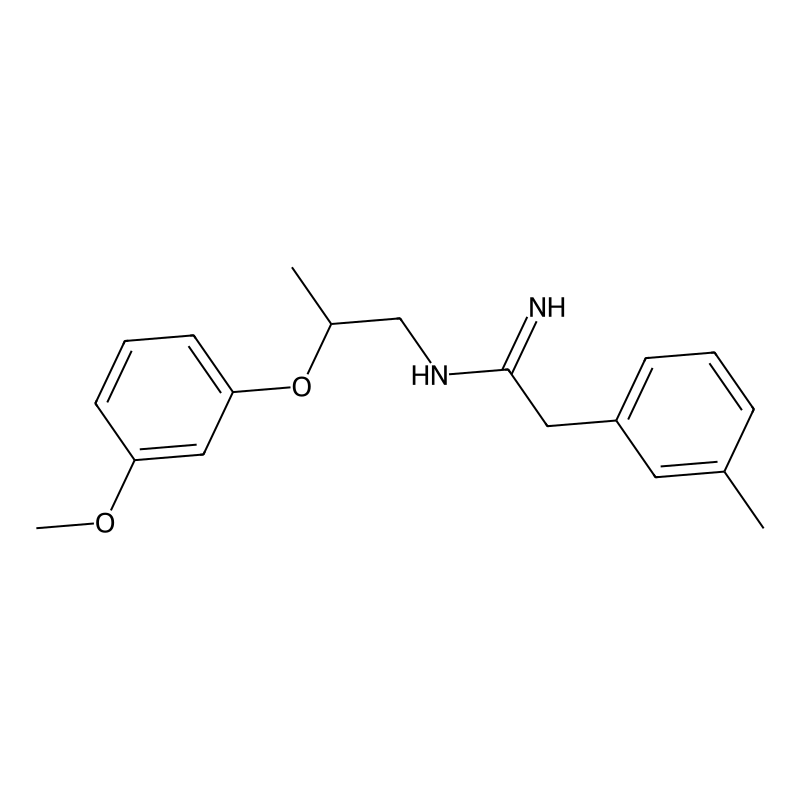3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Antimicrobial Applications
Specific Scientific Field: Pharmaceutical Science and Microbiology
Summary of the Application: The compound has been synthesized as a derivative and used as a promising scaffold for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens .
Methods of Application or Experimental Procedures: The synthesis involved the incorporation of a 4-hydroxyphenyl moiety with various substitutions into amino acid derivatives .
Results or Outcomes: The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . Hydrazones containing heterocyclic substituents showed the most potent and broad-spectrum antimicrobial activity .
Antioxidant Applications
Specific Scientific Field: Pharmaceutical Science
Summary of the Application: 3-(4-Hydroxyphenyl)propionic acid is a potential antioxidant .
Methods of Application or Experimental Procedures: The compound is used as pharmaceutical intermediates .
Biosynthesis Pathways
Specific Scientific Field: Bioengineering and Microbiology
Summary of the Application: 3-Hydroxypropionic acid (3-HP) represents an economically important platform compound from which a panel of bulk chemicals can be derived .
Methods of Application or Experimental Procedures: This review outlines bacterial production of 3-HP, covering aspects of host strains (e.g., Escherichia coli and Klebsiella pneumoniae), metabolic pathways, key enzymes, and hurdles hindering high-level production .
Results or Outcomes: The protocols range from rewiring of metabolic networks, alleviation of metabolite toxicity, to dynamic control of cell size and density . Especially, this review highlights the substantial contribution of microbial growth to 3-HP production .
Polymer Synthesis
Specific Scientific Field: Polymer Science and Engineering
Methods of Application or Experimental Procedures: The compound is synthesized from methyl 3-(4-hydroxyphenyl)propanoate and 1,2-dibromoethane by Williamson etherification. A series of copolyesters were synthesized by melt copolymerization of the resultant monomer with resorcinol bis(2-hydroxyethyl) ether in combination with succinic acid, adipic acid, suberic acid, or dodecanedioic acid .
Results or Outcomes: The copolyesters had glass transition temperatures (Tg) of 59–81 °C, and melting points of 161–172 °C. Tensile testing showed that the tensile strength of the copolyesters varied from 45 to 68 MPa, with elongation at break values of 235–343%. All the copolyesters exhibited good degradability, with weight losses in soil degradation reaching up to 4.3% after 30 days .
Hydrogel Synthesis
Specific Scientific Field: Material Science and Bioengineering
Summary of the Application: 3-(4-Hydroxyphenyl)propanoic acid is used to derive hydrogel based on chitosan, gelatin or poly (ethylene glycol) .
Synthesis of Bolaamphiphiles
Specific Scientific Field: Chemistry and Material Science
Summary of the Application: 3-(4-Hydroxyphenyl)propanoic acid is used to synthesize novel symmetric and asymmetric bolaamphiphiles .
Elaboration of Polybenzoxazine
Specific Scientific Field: Green Chemistry
Methods of Application or Experimental Procedures: PA is used to bring phenolic functionalities by its reaction with model molecules (ethylene glycol, as well as two polyethylene glycol molecules with molar masses corresponding to 400 g·mol −1 and 2000 g·mol −1) via solvent-free Fischer esterification . These phenolic groups are further reacted with a bio-based amine (furfurylamine) to form almost 100% bio-based benzoxazine end-capped molecules .
Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens
Summary of the Application: The synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions .
Methods of Application or Experimental Procedures: The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .
Results or Outcomes: Hydrazones containing heterocyclic substituents showed the most potent and broad-spectrum antimicrobial activity . This activity extended to methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 1 to 8 µg/mL, vancomycin-resistant Enterococcus faecalis (0.5–2 µg/mL), Gram-negative pathogens (MIC 8–64 µg/mL), and drug-resistant Candida species (MIC 8–64 µg/mL), including Candida auris .
Hydroxylation of Various Non-Natural Phenolic Compounds
Specific Scientific Field: Biochemistry
Summary of the Application: It has been demonstrated that 4HPA3Hs can hydroxylate various non-natural phenolic compounds, such as phenol, chlorophenol, styrene, and p -nitrophenol .
3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid, with the chemical formula CHO and CAS number 1517224-31-5, is a compound characterized by a propanoic acid backbone substituted with a hydroxyphenyl group. This compound is notable for its structural features, which include a dimethyl substitution on the propanoic acid moiety, rendering it unique among related compounds. Its molecular weight is approximately 208.26 g/mol, making it a relatively lightweight organic molecule suitable for various applications in chemical and biological research .
The reactivity of 3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid can be attributed to its functional groups. Key reactions include:
- Esterification: The carboxylic acid group can react with alcohols to form esters.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form a more stable compound.
- Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
These reactions are essential for synthesizing derivatives or modifying the compound for specific applications.
Research indicates that 3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid exhibits various biological activities. It has been studied for its potential anti-inflammatory and antioxidant properties, which may be attributed to the presence of the hydroxyphenyl group. These properties suggest its potential use in therapeutic applications, particularly in conditions characterized by oxidative stress and inflammation .
Several methods exist for synthesizing 3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid:
- Direct Synthesis: This involves the reaction of 4-hydroxybenzaldehyde with 2,2-dimethylpropanoic acid under acidic conditions.
- Multi-step Synthesis: Starting from simpler precursors, this method may involve several reactions including alkylation and hydrolysis to introduce the required functional groups.
Each method has its advantages regarding yield and purity, making them suitable for laboratory-scale synthesis or industrial applications.
3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid finds applications in various fields:
- Pharmaceuticals: Its anti-inflammatory and antioxidant properties make it a candidate for drug development.
- Cosmetics: The compound can be utilized in formulations aimed at reducing oxidative stress on skin cells.
- Research: It serves as a reference material in analytical chemistry and biochemistry studies.
Interaction studies involving 3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid have focused on its binding affinity with various biological targets. Preliminary findings suggest that it may interact with enzymes involved in inflammatory pathways, potentially modulating their activity. Further studies are necessary to elucidate the exact mechanisms of action and potential therapeutic implications.
Several compounds share structural similarities with 3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(4-Methoxyphenyl)-2,2-dimethylpropanoic acid | CHO | Contains a methoxy group instead of hydroxy |
| 3-Hydroxy-3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid | CHO | Additional hydroxyl group increases polarity |
| 3-Hydroxy-2,2-dimethylpropionic acid | CHO | Lacks the phenolic substitution |
Uniqueness
The distinct feature of 3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid lies in its specific substitution pattern that enhances its biological activity compared to similar compounds. The presence of both hydroxy and dimethyl groups contributes to its unique reactivity and potential applications in medicinal chemistry.








